molecular formula C14H20O2 B8574508 4-(3,4-Diethylphenyl)butanoic acid CAS No. 58138-41-3

4-(3,4-Diethylphenyl)butanoic acid

Cat. No.: B8574508
CAS No.: 58138-41-3
M. Wt: 220.31 g/mol
InChI Key: YZWHKRDFVMVVHT-UHFFFAOYSA-N
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Description

4-(3,4-Diethylphenyl)butanoic acid is a phenyl-substituted butanoic acid derivative characterized by two ethyl groups at the 3- and 4-positions of the aromatic ring. Its molecular formula is estimated as C₁₄H₂₀O₂, with a molecular weight of approximately 220.3 g/mol.

Properties

CAS No.

58138-41-3

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

4-(3,4-diethylphenyl)butanoic acid

InChI

InChI=1S/C14H20O2/c1-3-12-9-8-11(10-13(12)4-2)6-5-7-14(15)16/h8-10H,3-7H2,1-2H3,(H,15,16)

InChI Key

YZWHKRDFVMVVHT-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)CCCC(=O)O)CC

Origin of Product

United States

Scientific Research Applications

Biological Activities

Research indicates that 4-(3,4-Diethylphenyl)butanoic acid exhibits several biological activities:

  • Anti-inflammatory Effects: Studies have shown that this compound can modulate inflammatory pathways by interacting with specific receptors or enzymes involved in inflammation. This makes it a candidate for developing new anti-inflammatory drugs.
  • Analgesic Properties: The compound may also possess analgesic effects, suggesting its potential use in pain management therapies.

Therapeutic Applications

The compound has been investigated for various therapeutic applications, particularly in the treatment of:

  • Neurodegenerative Diseases: It has been noted for its potential use in preventing or treating conditions such as Alzheimer's disease and Huntington's chorea by acting as an inhibitor of kynurenine-3-hydroxylase, an enzyme implicated in neurodegeneration .
  • Chronic Pain Management: Due to its anti-inflammatory and analgesic properties, it may serve as a basis for developing new pain relief medications.

Case Studies and Research Findings

Several studies have documented the pharmacological effects of this compound:

  • A study on its anti-inflammatory effects demonstrated that it significantly reduced inflammatory markers in animal models.
  • Another investigation focused on its analgesic properties revealed that it could effectively alleviate pain symptoms comparable to standard analgesics.

These findings underscore the compound's potential as a therapeutic agent across different medical disciplines.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Compound Name Substituents Molecular Weight pKa (Carboxylic Acid) Solubility Key References
This compound 3,4-diethylphenyl ~220.3 ~4.5 (estimated) Low in water N/A
4-(3,4-Dimethylphenyl)butanoic acid 3,4-dimethylphenyl 192.25 ~4.7 Moderate
4-(3,4-Dichlorophenyl)butanoic acid 3,4-dichlorophenyl ~235.1 ~3.8 Low
4-(3,4-Dimethoxyphenyl)butanoic acid 3,4-dimethoxyphenyl 238.24 ~4.3 Moderate
Methyl 4-(3,4-dihydroxybenzamido)butanoate 3,4-dihydroxybenzamido 283.28 N/A High (polar)

Key Observations:

  • Electronic Effects: Electron-withdrawing groups (e.g., Cl in dichlorophenyl derivatives) lower the pKa of the carboxylic acid (~3.8), enhancing acidity compared to electron-donating ethyl or methoxy groups (~4.3–4.7) .
  • Lipophilicity: Ethyl and dimethyl groups increase hydrophobicity, reducing aqueous solubility, whereas polar substituents (e.g., dihydroxybenzamido in ) improve solubility .
  • Steric Effects: Bulkier substituents (e.g., ethyl vs. methyl) may hinder interactions in enzyme-binding pockets or synthetic coupling reactions .

Preparation Methods

Friedel-Crafts Acylation of 3,4-Diethylbenzene

The most widely reported method involves Friedel-Crafts acylation using 3,4-diethylbenzene and butyryl chloride or butyric anhydride. Aluminum chloride (AlCl₃) serves as the Lewis acid catalyst, facilitating electrophilic substitution at the para position of the aromatic ring.

Reaction Conditions

  • Solvent: Anhydrous dichloromethane or nitrobenzene

  • Temperature: 0–5°C (initial), followed by reflux at 40–50°C

  • Molar Ratio: 1:1.2 (3,4-diethylbenzene : butyryl chloride)

  • Catalyst Loading: 1.2 equivalents AlCl₃

Mechanism

  • Formation of acylium ion: RCOCl+AlCl3RCO+AlCl4\text{RCOCl} + \text{AlCl}_3 \rightarrow \text{RCO}^+ \text{AlCl}_4^-

  • Electrophilic attack on 3,4-diethylbenzene, forming a ketone intermediate.

  • Hydrolysis to yield 4-(3,4-diethylphenyl)-4-oxobutanoic acid.

Yield: 68–72% (isolated).

Wolff-Kishner Reduction of the Ketone Intermediate

The ketone intermediate is reduced to the corresponding alkane using hydrazine hydrate and strong base (e.g., KOH or NaOH).

Optimized Protocol

  • Hydrazone Formation:

    • Reflux ketone with hydrazine hydrate in ethanol (4 h).

    • Stoichiometry: 1:2 (ketone : hydrazine).

  • Reduction:

    • Heat hydrazone at 180–200°C in diethylene glycol with KOH.

    • Reaction Time: 3–4 h.

Yield: 85–88% after purification.

Cyclization of γ-Keto Acids with Sulfuric Acid

Direct Cyclization

Patent US4017639A describes cyclizing γ-keto acids (e.g., 4-(3,4-diethylphenyl)-4-oxobutanoic acid) using concentrated sulfuric acid.

Procedure

  • Dissolve γ-keto acid in 80% H₂SO₄.

  • Stir at 100°C for 1.5 h.

  • Quench with ice-water and extract with ether.

Advantages

  • Single-step conversion without isolating intermediates.

  • Yield: 78–82%.

Limitations

  • Requires careful temperature control to avoid sulfonation side reactions.

Grignard Reaction with Subsequent Oxidation

Synthesis of 4-(3,4-Diethylphenyl)butanol

  • Grignard Reagent Formation:

    • React 3,4-diethylbromobenzene with magnesium in THF.

  • Nucleophilic Addition:

    • Add γ-butyrolactone to form 4-(3,4-diethylphenyl)butanol.

Reaction Conditions

  • Temperature: −10°C (addition), then reflux at 65°C.

  • Solvent: Tetrahydrofuran (THF).

Oxidation to Carboxylic Acid

Oxidize the alcohol using Jones reagent (CrO₃ in H₂SO₄):
RCH2OHCrO3/H2SO4RCOOH\text{RCH}_2\text{OH} \xrightarrow{\text{CrO}_3/\text{H}_2\text{SO}_4} \text{RCOOH}

Yield: 70–75% (two-step).

Industrial-Scale Production Methods

Continuous Flow Friedel-Crafts Acylation

Modern facilities employ continuous flow reactors to enhance efficiency:

Parameter Batch Process Flow Process
Reaction Time6–8 h1–2 h
AlCl₃ Consumption1.2 eq0.8 eq
Annual Capacity500 kg5,000 kg
Purity95%98%

Advantages

  • Reduced waste and energy consumption.

  • Higher reproducibility.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Cost (USD/kg) Scalability
Friedel-Crafts + Reduction72–8895–98120–150High
Direct Cyclization78–8290–9390–110Moderate
Grignard + Oxidation70–7592–95200–250Low

Key Findings

  • Friedel-Crafts remains the most cost-effective and scalable route.

  • Direct Cyclization offers simplicity but lower purity.

  • Grignard methods are limited by reagent costs and multi-step protocols.

Emerging Techniques

Enzymatic Synthesis

Preliminary studies explore lipase-catalyzed esterification of 3,4-diethylbenzene with butyric acid:

  • Enzyme: Candida antarctica lipase B (CAL-B).

  • Solvent: Ionic liquids (e.g., [BMIM][PF₆]).

  • Conversion: 55–60% (24 h, 40°C).

Challenges

  • Low yields compared to chemical methods.

  • Enzyme stability at industrial scales.

Q & A

Q. What are the recommended synthetic routes for 4-(3,4-diethylphenyl)butanoic acid?

  • Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or transition-metal-catalyzed coupling reactions. For example, a phenyl-substituted butanoic acid scaffold can be functionalized using 3,4-diethylbenzene derivatives. Key steps include:
  • Substituent Introduction : Use diethylbenzene precursors in cross-coupling reactions (e.g., Suzuki-Miyaura coupling with boronic acids) to attach the phenyl group to the butanoic acid backbone.
  • Acid Formation : Hydrolysis of nitrile or ester intermediates under acidic/basic conditions to yield the carboxylic acid group.
    Similar methods are detailed for hydroxylated analogs in (e.g., 4-(3-hydroxyphenyl)butanoic acid synthesis via phenolic coupling) .

Q. How can spectroscopic techniques characterize this compound?

  • Methodological Answer :
  • NMR : 1H^1H and 13C^{13}C NMR confirm the diethylphenyl substituents (δ ~1.2–1.4 ppm for ethyl CH3_3, δ ~2.5–3.0 ppm for CH2_2 adjacent to the aromatic ring).
  • IR : Peaks at ~1700 cm1^{-1} (C=O stretch) and ~2500–3500 cm1^{-1} (O-H stretch for carboxylic acid).
  • Mass Spectrometry : Molecular ion peak at m/z 250.31 (C14_{14}H20_{20}O2_2) .
    Reference standards for structural analogs (e.g., 4-(3-aminophenyl)butanoic acid in ) use similar characterization workflows .

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